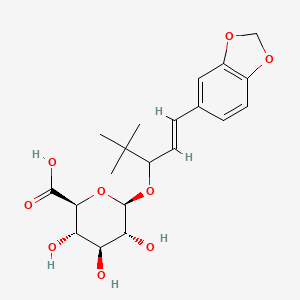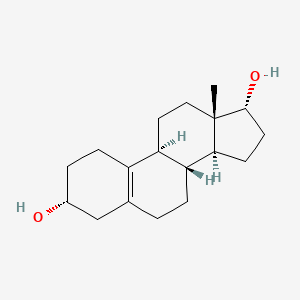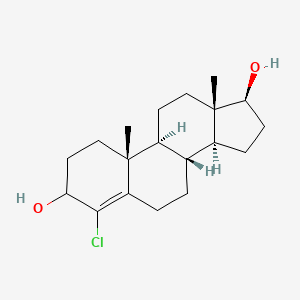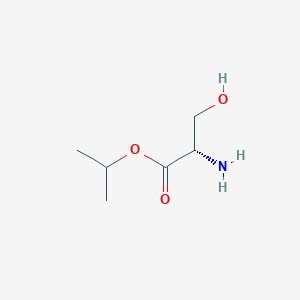
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid: is a chemical compound with the molecular formula C6H14O8P2 and a molecular weight of 276.12 g/mol . It is an impurity of Fosfomycin, an antibiotic used in the treatment of urinary tract infections
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid involves multiple steps, typically starting from readily available raw materials. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical reactions, purification steps, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Chemistry: In chemistry, (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is used as a reference material and in the synthesis of related compounds .
Biology: The compound is studied for its biological activity and potential as a biochemical tool .
Medicine: As an impurity of Fosfomycin, it is relevant in the pharmaceutical industry for quality control and research purposes .
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is not well-documented. as an impurity of Fosfomycin, it may share some similarities in its interaction with biological targets. Fosfomycin inhibits bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial for peptidoglycan biosynthesis .
Comparison with Similar Compounds
Fosfomycin: An antibiotic used to treat urinary tract infections.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid moieties.
Uniqueness: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is unique due to its specific structure, which includes both the fosfomycinyl and phosphonic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1416734-33-2 |
|---|---|
Molecular Formula |
C₆H₁₄O₈P₂ |
Molecular Weight |
276.12 |
Synonyms |
(1-Hydroxy-2-((hydroxy((2R,3S)-3-methyloxiran-2-yl)phosphoryl)oxy)propyl)phosphonic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







